2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is an organic compound with the molecular formula C16H14N2S. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C16H14N2S |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(benzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C16H14N2S/c17-10-14-13-8-4-5-9-15(13)19-16(14)18-11-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
PEJFIJKXDWYKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile
Uniqueness
2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific structural features, such as the presence of the phenylmethylideneamino group and the benzothiophene ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C26H22N4S2
- Molecular Weight : 454.60968 g/mol
This structure features a benzothiophene core, which is known for its diverse biological activities. The presence of the carbonitrile and phenylmethylidene groups contributes to its pharmacological potential.
Anti-inflammatory Activity
A series of studies have highlighted the anti-inflammatory properties of related benzothiophene derivatives. For instance, compounds similar to 2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile demonstrated potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-2.
In a notable study, derivatives were synthesized and evaluated for their COX inhibitory potential. Compounds identified as selective COX-2 inhibitors showed IC50 values ranging from 0.31 to 1.40 µM and displayed significant anti-inflammatory effects in carrageenan-induced rat paw edema assays .
Table 1: COX Inhibition Data for Related Compounds
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| 4a | 0.31 | 48.8 |
| 4j | 0.75 | 183.8 |
| 4k | 1.40 | Not specified |
| Celecoxib | Reference | Reference |
Analgesic Activity
In addition to anti-inflammatory effects, derivatives of the compound have been evaluated for analgesic activity using various models. For example, studies employing the "hot plate" method indicated that certain derivatives exhibited analgesic effects exceeding those of standard analgesics like metamizole .
Table 2: Analgesic Activity Comparison
| Compound | Analgesic Effect (Hot Plate Method) |
|---|---|
| Metamizole | Standard Reference |
| Derivative A | Higher Effect |
| Derivative B | Comparable Effect |
The mechanism underlying the biological activity of these compounds is believed to involve inhibition of inflammatory mediators through COX pathway modulation. Molecular docking studies have suggested that these compounds bind effectively to the active site of COX-2, mimicking the binding orientation of established inhibitors like celecoxib .
Case Studies
- Study on In Vitro COX Inhibition : A detailed investigation was conducted where several derivatives were synthesized and tested for their COX inhibitory potential. The study concluded that specific substitutions on the benzothiophene scaffold significantly enhanced COX-2 selectivity and potency.
- Analgesic Efficacy in Animal Models : Another study assessed the analgesic properties using various pain models in rodents. Results indicated that selected compounds not only reduced pain but also showed a favorable safety profile with no observed cytotoxicity up to concentrations of 80 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
